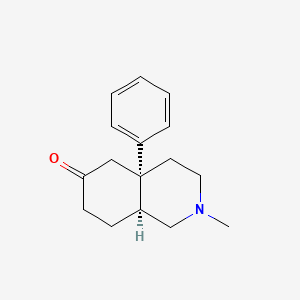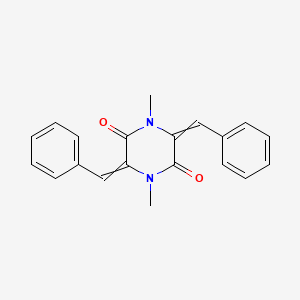
3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione is an organic compound with the molecular formula C20H18N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
The synthesis of 3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione involves several steps. One common method includes the reaction of 1,4-dimethylpiperazine-2,5-dione with benzaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione can be compared with other similar compounds, such as:
3,6-Dibenzyl-1,4-dimethylpiperazine-2,5-dione: This compound is a reduced form of this compound and has different chemical properties and reactivity.
3,6-Dimethylpiperazine-2,5-dione: This compound lacks the benzylidene groups and has distinct chemical and biological properties.
The uniqueness of this compound lies in its structural features and the specific reactivity conferred by the benzylidene groups .
Eigenschaften
CAS-Nummer |
50501-11-6 |
|---|---|
Molekularformel |
C20H18N2O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H18N2O2/c1-21-17(13-15-9-5-3-6-10-15)20(24)22(2)18(19(21)23)14-16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI-Schlüssel |
WFIPKWCWCOEGSY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)N(C(=CC3=CC=CC=C3)C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


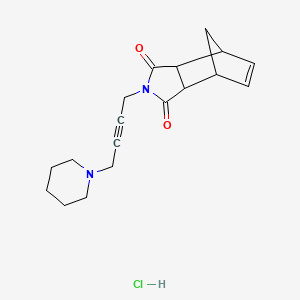
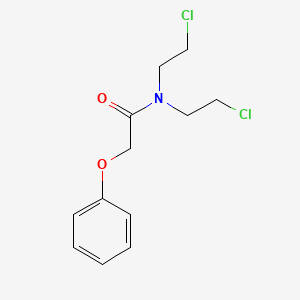
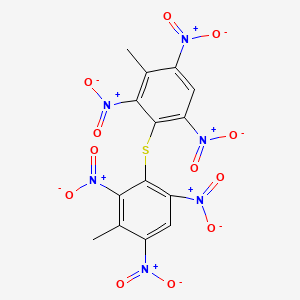



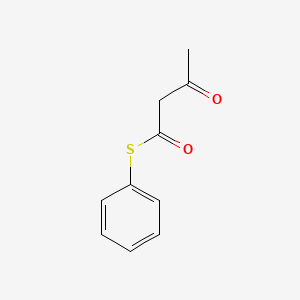
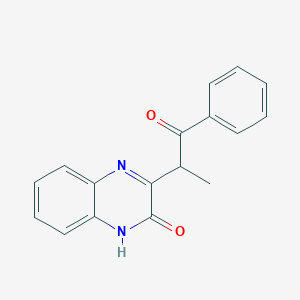
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
